molecular formula C11H12O4 B1586353 Ethyl 4-methoxybenzoylformate CAS No. 40140-16-7

Ethyl 4-methoxybenzoylformate

Cat. No. B1586353
CAS RN: 40140-16-7
M. Wt: 208.21 g/mol
InChI Key: FSFFJEWAYWRLFT-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybenzoylformate is a chemical compound with the CAS Number: 40140-16-7 . Its molecular weight is 208.21 and its IUPAC name is ethyl (4-methoxyphenyl) (oxo)acetate . It is typically stored at room temperature and appears as a colorless to yellow liquid or semi-solid or solid or lump .


Molecular Structure Analysis

The molecular formula of Ethyl 4-methoxybenzoylformate is C11H12O4 . The structure includes an ester functional group, which is characterized by the -COO- group, and a methoxy group attached to a benzene ring .


Physical And Chemical Properties Analysis

Ethyl 4-methoxybenzoylformate has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.0±0.3 cm3, and a molar volume of 181.5±3.0 cm3 . It also has a polar surface area of 53 Å2 and a polarizability of 21.4±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 4-methoxybenzoylformate plays a role in the synthesis of various organic compounds. For instance, it is used in the preparation of 4-methoxyphenylacetic acid through the Friedel-Crafts reaction followed by reduction via the Wolff-Kishner-Huang reaction (Zhu Jin-tao, 2011). Additionally, it is involved in synthesizing lignan conjugates showing antimicrobial and antioxidant activities (K. Raghavendra et al., 2016).

Pharmaceutical Research

In pharmaceutical research, derivatives of ethyl 4-methoxybenzoylformate exhibit potential as hypolipidemic agents, with studies focusing on their cholesterol-lowering activity and effects on liver lipids (K. H. Baggaley et al., 1977). Furthermore, it is used in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas with potential pharmaceutical applications (M. Sañudo et al., 2006).

Environmental Studies

Ethyl 4-methoxybenzoylformate is also studied in environmental contexts. For example, its analog, ethyl-4-aminobenzoate, is investigated for its environmental behavior, including transformation products and photocatalytic profile (A. J. Li et al., 2017).

Antimicrobial Activities

Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 4-methoxybenzoylformate. For example, semi-synthetic derivatives of this compound have been evaluated for their antimicrobial and anti-tubercular activities, showing significant activity against various microbial strains (V. B. Tatipamula & G. Vedula, 2019).

Safety And Hazards

Ethyl 4-methoxybenzoylformate is labeled with the GHS07 pictogram . It may cause respiratory irritation (H335), serious eye irritation (H319), and skin irritation (H315) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFFJEWAYWRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374533
Record name Ethyl 4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxybenzoylformate

CAS RN

40140-16-7
Record name Ethyl 4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(4-methoxyphenyl)-2-oxoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of aluminum chloride (59.0 g) and dichloromethane (500 ml), ethyl chloroglyoxylate (45.4 ml) was added dropwise at 0° C. After stirring for 15 minutes, anisole (40.1 ml) was added dropwise at 0° C., and the mixture was stirred for 1.5 hours at room temperature. The reaction mixture was poured onto ice (500 g), and the mixture was stirred for 1 hour at room temperature The dichloromethane layer separated was washed with saturated aqueous sodium chloride, dried (MgSO4), and then concentrated. The residue was subjected to column chromatography on silica gel, and ethyl 4-methoxyphenylglyoxylate (43.6 g, yield 60%) was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:4, v/v).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Aluminum chloride (84.30 g, 632 mmol) was added to chloroform (300 ml) and chloroglyoxylic ethyl ester (60 g, 439 mmol) was added dropwise to the resulting suspension over 20 minutes at 0° C. The reaction mixture was stirred for 40 minutes at 5° C. At the same temperature, anisole (68.79 g, 636 mmol) was slowly added dropwise to the reaction solution and then stirred for 12 hours at 10° C. When the reaction is completed, the reaction solution was cooled and, after adding cooling water (100 ml), extracted with dichloromethane. The extract was dried over anhydrous magnesium sulfate and then concentrated to obtain the title compound as a yellow solid (TLC identification). The resulting compound was used in the next reaction without further purification.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.79 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kirino, I Tomita - Journal of Polymer Science Part A: Polymer …, 2013 - Wiley Online Library
… Ethyl 4-dimethylaminobenzoylformate and ethyl 4-methoxybenzoylformate were purchased from Oakwood Products. Ethyl 4-nitrobenzoylformate was purchased from Alfa Aesar. …
Number of citations: 9 onlinelibrary.wiley.com
MV Campbell, AV Iretskii, RA Mosey - The Journal of Organic …, 2020 - ACS Publications
A multicomponent tandem assembly procedure for the synthesis of diverse C4-quaternary 3,4-dihydroquinazolines from amides, amines, and ketones has been developed. The one-pot …
Number of citations: 5 pubs.acs.org

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